2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form the intermediate 4-methoxyphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 3-methylbenzoyl chloride under basic conditions to obtain the target compound .
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiadiazole ring to its corresponding dihydro derivative.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promising results in preclinical studies as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives, such as:
2-(4-methoxyphenyl)-3-(4-methylphenyl)-1,3,4-thiadiazole: This compound has similar structural features but lacks the acetamide group, which may result in different biological activities.
2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound has a different substitution pattern on the thiadiazole ring, which can affect its reactivity and biological properties.
The unique combination of the methoxyphenyl and methylphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-3-5-14(10-12)17-20-21-18(24-17)19-16(22)11-13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHFVLZULYOLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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